molecular formula C14H19FN2O2 B6629650 2-fluoro-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide

2-fluoro-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide

Cat. No.: B6629650
M. Wt: 266.31 g/mol
InChI Key: HSLSRNFNRXCZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound is also known as FMeO-AMT and has been studied for its effects on various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide in lab experiments include its potential therapeutic applications, its ability to inhibit COX-2, and its anti-inflammatory and analgesic properties. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-fluoro-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Exploration of its potential therapeutic applications in the treatment of pain and inflammation.
3. Investigation of its potential toxicity and safety profile.
4. Development of new derivatives of this compound with improved pharmacological properties.
5. Study of its effects on other physiological and biochemical processes.

Synthesis Methods

The synthesis of 2-fluoro-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide involves the reaction of 2-fluoro-4-methoxybenzoic acid with N-methylpiperidine in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product.

Scientific Research Applications

2-fluoro-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Properties

IUPAC Name

2-fluoro-4-methoxy-N-methyl-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-17(10-5-7-16-8-6-10)14(18)12-4-3-11(19-2)9-13(12)15/h3-4,9-10,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLSRNFNRXCZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.